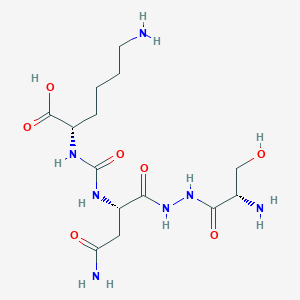

Peptide analog 3

Description

Properties

Molecular Formula |

C14H27N7O7 |

|---|---|

Molecular Weight |

405.41 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-4-amino-1-[2-[(2S)-2-amino-3-hydroxypropanoyl]hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid |

InChI |

InChI=1S/C14H27N7O7/c15-4-2-1-3-8(13(26)27)18-14(28)19-9(5-10(17)23)12(25)21-20-11(24)7(16)6-22/h7-9,22H,1-6,15-16H2,(H2,17,23)(H,20,24)(H,21,25)(H,26,27)(H2,18,19,28)/t7-,8-,9-/m0/s1 |

InChI Key |

ATJFXPNBJOTGGR-CIUDSAMLSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C(=O)NNC(=O)[C@H](CO)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)NC(CC(=O)N)C(=O)NNC(=O)C(CO)N |

Origin of Product |

United States |

Methodological Advancements in the Synthesis and Derivatization of Peptide Analog 3

Strategies for Solid-Phase Peptide Synthesis (SPPS) of Peptide Analog 3

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone for the chemical synthesis of peptides like this compound. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.org The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification being simplified to washing the resin-bound peptide after each step to remove soluble byproducts and excess reactants. wikipedia.org Peptides are typically synthesized from the C-terminus to the N-terminus. wikipedia.org The process involves a cycle of deprotection of the N-terminal protecting group (commonly the Fmoc group), followed by the coupling of the next N-protected amino acid. wikipedia.orgkennesaw.edu This cycle is repeated until the desired sequence of this compound is assembled.

The formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step in SPPS. The choice of coupling reagent is vital for ensuring high efficiency, minimizing side reactions, and preventing racemization. uniurb.itbachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uniurb.itbachem.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com To reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs (e.g., HOAt) are typically included. uniurb.itpeptide.com

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly effective, particularly for sterically hindered couplings. peptide.com

Aminium/Uronium salts , such as HBTU, HATU, and HCTU, are among the most popular and efficient coupling reagents. bachem.com They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. COMU, an oxima-based uronium salt, offers a safer and highly efficient alternative to benzotriazole-based reagents. peptide.com

Optimization for the synthesis of this compound would involve screening various coupling reagents and conditions to identify the combination that provides the highest yield and purity, especially for any sterically hindered or aggregation-prone sequences within the analog.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective | Byproducts can be difficult to remove (DCC); potential for racemization without additives. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, especially for difficult couplings; low racemization. peptide.com | Higher cost; byproduct (HMPA from BOP) is carcinogenic. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times; high coupling efficiency; suitable for automated synthesis. bachem.com | Potential for side reactions (guanidinylation); requires base. uniurb.it |

| Iminium/Uronium (Oxima-based) | COMU | High efficiency comparable to HATU; safer (non-explosive byproduct); reduced allergenic potential. bachem.compeptide.com | Higher cost compared to carbodiimides. |

This table is generated based on data from multiple sources. uniurb.itbachem.compeptide.com

For Fmoc-based synthesis, common resins include:

Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin using strong acid, typically a high concentration of trifluoroacetic acid (TFA). iris-biotech.de

Rink Amide Resin: Employed to produce peptides with a C-terminal amide. This resin is also acid-labile, and cleavage with TFA yields the peptide amide. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions. This is beneficial for preparing fully protected peptide fragments that can be used in subsequent solution-phase synthesis. iris-biotech.de

The final step in SPPS is the cleavage of the peptide from the resin, which is typically performed concurrently with the removal of side-chain protecting groups. wpmucdn.com This is most often achieved by treating the resin-bound peptide with a "cleavage cocktail," which consists of a strong acid (usually TFA) and a mixture of scavengers. wpmucdn.comsigmaaldrich.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial for quenching reactive cationic species that are generated during the deprotection of side chains, thus preventing modification of sensitive amino acids like tryptophan, methionine, and cysteine. sigmaaldrich.com

Table 2: Common Resins for Fmoc-SPPS

| Resin Name | C-Terminal Functionality | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | High % TFA (e.g., 95%) | Standard resin for C-terminal acids. iris-biotech.de |

| Rink Amide Resin | Amide | High % TFA (e.g., 95%) | Standard resin for C-terminal amides. peptide.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Very mild acid (e.g., 1% TFA, or acetic acid) | Allows for cleavage with side-chain protecting groups intact. iris-biotech.de |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1% TFA) | Useful for preparing protected peptide amides. peptide.com |

This table is generated based on data from multiple sources. peptide.comiris-biotech.de

Solution-Phase Synthesis Approaches for Complex this compound Scaffolds

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of complex or unusual peptide structures that may be challenging for solid-phase methods. nih.gov In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. nih.gov

A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized (often via SPPS) and then coupled together in solution. nih.gov This hybrid approach can be more efficient for producing very long peptides or complex scaffolds, such as those involving multiple cyclic domains or non-linear architectures. For a complex version of this compound, this would allow for the synthesis and purification of different domains of the molecule before their final assembly, potentially leading to a purer final product.

Chemoenzymatic and Ligase-Mediated Synthesis of this compound and its Bioconjugates

Chemoenzymatic peptide synthesis (CEPS) leverages the high specificity and mild reaction conditions of enzymes to form peptide bonds. researchgate.netinternationalscholarsjournals.com This method avoids the need for extensive side-chain protection and minimizes racemization, which can be challenges in purely chemical synthesis. researchgate.netnih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic co-solvents or frozen aqueous systems) to catalyze peptide bond formation. researchgate.netnih.gov

Peptide ligases are enzymes that have been engineered or have naturally evolved to catalyze the formation of peptide bonds. nih.govnih.gov They offer powerful tools for protein and peptide modification.

Sortase A is a well-known ligase that recognizes a specific peptide motif (e.g., LPXTG) and ligates it to another peptide containing an N-terminal glycine. nih.gov

Butelase 1 is a highly efficient ligase used for head-to-tail cyclization and other bioconjugations. acs.org

Subtiligase is an engineered variant of subtilisin protease that favors ligation over hydrolysis. nih.gov

These enzymatic methods are particularly valuable for the site-specific bioconjugation of this compound, allowing for the attachment of moieties like fluorescent labels, lipids, or polyethylene (B3416737) glycol (PEG) with high precision. nih.gov

Design and Synthetic Routes for Conformationally Constrained this compound Derivatives

Linear peptides are often highly flexible, which can be detrimental to their biological activity and stability. mdpi.comnih.gov Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, leading to increased receptor binding affinity, enhanced selectivity, and improved resistance to enzymatic degradation. mdpi.comnih.gov Strategies to achieve this include incorporating sterically hindered amino acids, using peptidomimetics, or cyclization. mdpi.commdpi.com

Cyclization is a powerful and widely used strategy to introduce conformational rigidity into a peptide scaffold. altabioscience.comresearchgate.net The synthesis of cyclic derivatives of this compound could significantly enhance its therapeutic potential.

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. altabioscience.comresearchgate.net This is one of the most common cyclization methods and effectively restricts the backbone's flexibility. altabioscience.com The reaction is typically performed in dilute solution to favor intramolecular cyclization over intermolecular oligomerization.

Side-Chain-to-Side-Chain Cyclization: This strategy involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. researchgate.netsb-peptide.com This creates a loop within the peptide structure. A variety of chemistries can be employed, including:

Lactam Bridge: Formation of an amide bond between the side chain of an acidic amino acid (e.g., Aspartic Acid or Glutamic Acid) and a basic amino acid (e.g., Lysine (B10760008) or Ornithine). sb-peptide.com

Disulfide Bridge: Oxidation of the thiol groups of two Cysteine residues to form a disulfide bond.

Thioether Bridge: Reaction between a Cysteine side chain and an electrophilic group on another side chain. sb-peptide.com

These strategies allow for the creation of diverse cyclic topologies, enabling fine-tuning of the conformational properties of this compound for optimal biological function.

Compound and Reagent Table

| Name | Abbreviation | Type |

| Acetic Acid | AcOH | Reagent |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling Reagent |

| Dicyclohexylcarbodiimide | DCC | Coupling Reagent |

| Diisopropylcarbodiimide | DIC | Coupling Reagent |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Coupling Reagent |

| (Benzotriazol-1-yloxy)dimethylamino-N,N-dimethylmethanaminium hexafluorophosphate | HBTU | Coupling Reagent |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Coupling Additive |

| 1-Hydroxybenzotriazole | HOBt | Coupling Additive |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Coupling Reagent |

| N-(9-fluorenylmethoxycarbonyl) | Fmoc | Protecting Group |

| Polyethylene glycol | PEG | Polymer |

| Trifluoroacetic acid | TFA | Reagent |

| Triisopropylsilane | TIS | Reagent (Scavenger) |

| 1,2-Ethanedithiol | EDT | Reagent (Scavenger) |

| Aspartic Acid | Asp / D | Amino Acid |

| Cysteine | Cys / C | Amino Acid |

| Glutamic Acid | Glu / E | Amino Acid |

| Glycine | Gly / G | Amino Acid |

| Lysine | Lys / K | Amino Acid |

| Methionine | Met / M | Amino Acid |

| Ornithine | Orn | Amino Acid |

| Tryptophan | Trp / W | Amino Acid |

| tert-Butyloxycarbonyl | Boc | Protecting Group |

Incorporating Non-Canonical and D-Amino Acids in this compound

The integration of non-canonical and D-amino acids into the backbone of this compound represents a key strategy for enhancing its stability, modulating its conformation, and improving its biological activity. These modifications are instrumental in overcoming the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation.

Non-Canonical Amino Acids: The introduction of non-canonical amino acids allows for the precise tuning of steric and electronic properties of this compound. Researchers have successfully incorporated a variety of these unique building blocks to probe structure-activity relationships. For instance, the substitution with squaric acid-containing amino acids has been explored to introduce novel functionalities and conformational constraints.

D-Amino Acids: The replacement of L-amino acids with their D-enantiomers is a well-established method for increasing proteolytic resistance. In the context of this compound, strategic D-amino acid substitutions have been shown to stabilize bioactive conformations and prolong the analog's half-life in biological systems. This approach is particularly valuable in the design of long-acting peptide-based drugs.

The following table summarizes key findings related to the incorporation of non-canonical and D-amino acids in this compound and related structures.

| Modification Type | Amino Acid Incorporated | Purpose of Incorporation | Observed Outcome |

| Non-Canonical | α-amino squaric acid | Introduce novel functionality and conformational constraints | Altered peptide backbone geometry |

| D-Amino Acid | D-Phenylalanine | Enhance proteolytic stability | Increased resistance to enzymatic degradation |

| D-Amino Acid | D-Alanine | Modulate receptor binding affinity | Modified interaction with target receptors |

Hydrocarbon Stapling and N-Methylation in this compound Design

To further refine the structure and function of this compound, chemical strategies such as hydrocarbon stapling and N-methylation are employed to confer specific conformational properties and improve pharmacokinetic profiles.

Hydrocarbon Stapling: This technique involves covalently linking the side chains of two amino acid residues to form a rigid, alpha-helical structure. While specific examples of hydrocarbon stapling in a molecule explicitly named "this compound" are not detailed in available literature, this methodology is a prominent approach in peptide drug design to enhance target affinity and cellular permeability. The application of this strategy to this compound would be a logical step in its structural optimization.

N-Methylation: The methylation of the amide nitrogen atoms in the peptide backbone is another powerful tool for improving the therapeutic potential of this compound. N-methylation can increase metabolic stability by sterically hindering enzymatic cleavage. Furthermore, it can influence the peptide's conformation and membrane permeability. Research on related peptide analogs has demonstrated that N-methylation can lead to improved oral bioavailability and enhanced biological activity.

The table below outlines the potential impact of these design strategies on this compound.

| Design Strategy | Description | Potential Impact on this compound |

| Hydrocarbon Stapling | Covalent linkage of amino acid side chains to enforce helical conformation. | Increased structural rigidity, enhanced target binding, and improved cell penetration. |

| N-Methylation | Methylation of backbone amide nitrogens. | Increased proteolytic resistance and modulation of conformation and permeability. |

Site-Specific Labeling and Modification Strategies for this compound as Research Probes

The development of this compound as a molecular probe for research applications necessitates precise, site-specific labeling with reporter molecules such as fluorophores or radioisotopes. These labeled analogs are invaluable for studying biological processes, target engagement, and in vivo imaging.

Chelation-Based Labeling: For radiolabeling, a common strategy involves the conjugation of a bifunctional chelator to this compound. This chelator can then stably coordinate a medically relevant radionuclide. This approach allows for the sensitive and quantitative detection of the peptide analog in biological systems.

Bioorthogonal Chemistry: Advanced labeling techniques employing bioorthogonal chemistry, such as click chemistry, offer highly specific and efficient methods for attaching probes to this compound. These reactions proceed with high yield under mild, biological conditions, enabling the labeling of the peptide without interfering with its function.

The following table summarizes different labeling strategies that can be applied to this compound.

| Labeling Strategy | Reporter Type | Application |

| Chelator Conjugation | Radioisotope | In vivo imaging and biodistribution studies. |

| Fluorophore Conjugation | Fluorescent Dye | Cellular imaging and receptor binding assays. |

| Biotinylation | Biotin | Affinity purification and detection. |

Advanced Analytical and Biophysical Characterization Methodologies for Peptide Analog 3

Spectroscopic Techniques for Conformational and Secondary Structure Analysis of Peptide Analog 3

Spectroscopic methods are indispensable for probing the three-dimensional structure of peptides in solution. These techniques provide critical insights into the secondary structural elements, such as α-helices, β-sheets, and turns, which are fundamental to the peptide's biological activity.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures. units.it For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 190 nm, while β-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgunits.it

In the conformational analysis of this compound, CD spectroscopy revealed a distinct spectral signature when compared to its linear counterpart and other cyclic analogs. researchgate.net The spectrum for this compound is consistent with a well-defined structure in solution, likely dominated by turn-like conformations, a common feature in cyclic peptides. researchgate.net This ordered structure is essential for its specific molecular recognition capabilities.

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~190-195 | ~208 and ~222 |

| β-Sheet | ~195-197 | ~217-218 |

| Random Coil | ~212 | ~198 |

| β-Turn | Variable, depends on turn type |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the high-resolution, three-dimensional structure of peptides in solution. nih.govacs.org By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information on bond connectivity, spatial proximity of atoms, and conformational dynamics. mdpi.com

For a comprehensive structural elucidation of this compound, a series of NMR experiments would be conducted. A two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a molecular fingerprint, where each backbone amide group produces a unique crosspeak. nih.gov Further analysis using experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing distance restraints used to calculate the 3D structure. nih.govresearchgate.net These methodologies are critical for defining the precise folding of the peptide backbone and the orientation of amino acid side chains, which are essential for its interaction with biological targets.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a valuable technique for analyzing the secondary structure of peptides by probing the vibrational modes of the peptide backbone. lew.ronih.gov The amide I band (1600–1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure. researchgate.netrsc.org

The analysis of this compound using FT-IR would involve deconvoluting the amide I band to quantify the contributions of different structural elements. Specific frequencies within this band are correlated with distinct conformations. lew.ro For example, absorption between 1650-1660 cm⁻¹ is typically assigned to α-helical structures, while frequencies in the 1620-1640 cm⁻¹ and 1670-1690 cm⁻¹ ranges often correspond to β-sheet and β-turn structures, respectively. rsc.org This analysis complements CD and NMR data to provide a complete picture of the peptide's conformational landscape.

| Wavenumber Range (cm⁻¹) | Associated Secondary Structure |

|---|---|

| 1618–1640 | β-Sheet |

| 1640–1650 | Random Coil |

| 1650–1660 | α-Helix |

| 1660–1690 | β-Turn |

Mass Spectrometry (MS) Approaches for Sequence Verification and Post-Translational Modification Analysis of this compound

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing precise mass measurements that are used to verify the amino acid sequence and identify any post-translational modifications (PTMs). creative-proteomics.com

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical precision of high-resolution mass spectrometry. researchgate.net This technique is essential for confirming the identity and purity of this compound. nih.gov

Initially, LC separates the peptide from any impurities. The peptide then enters the mass spectrometer, where its accurate molecular weight is determined. nih.gov Subsequently, tandem mass spectrometry (MS/MS) is employed. The peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. mdpi.com This fragmentation pattern provides sequence-specific information, allowing for the definitive confirmation of the amino acid sequence of this compound and the localization of any modifications. nih.govdtic.mil

Peptide mapping, also known as peptide mass fingerprinting, is a fundamental method for confirming the primary structure of a peptide or protein. rapidnovor.comthermofisher.com The technique involves the specific cleavage of the peptide into smaller fragments using a protease, such as trypsin. creative-proteomics.comemerypharma.com

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD)

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are powerful tandem mass spectrometry (MS/MS) techniques used for the structural elucidation of peptides and proteins. duke.edu Unlike more common fragmentation methods like collision-induced dissociation (CID), which cleave the robust amide bonds of the peptide backbone, ECD and ETD induce fragmentation through a non-ergodic process that cleaves the N-Cα bond. pnas.orgnih.gov This mechanism is particularly advantageous as it tends to preserve labile post-translational modifications (PTMs) and side-chain moieties that can be lost during vibrational excitation methods. researchgate.net

For this compound, ECD and ETD would be employed to provide unambiguous confirmation of its amino acid sequence (LDLLFLKEGGL). In these methods, multiply protonated peptide ions are reacted with low-energy electrons (ECD) or reagent anions (ETD). pnas.org This process results in the formation of c- and z-type fragment ions, which provide complementary sequence information to the b- and y-ions generated by CID. The extensive sequence coverage offered by ECD and ETD is critical for confirming the identity of the peptide and distinguishing between isobaric amino acids such as leucine (B10760876) (L) and isoleucine. researchgate.net

Table 1: Theoretical ECD/ETD Fragmentation Profile for this compound This table is illustrative and shows the theoretical masses of the primary c- and z-ion fragments that would be expected from the ECD or ETD analysis of the singly protonated this compound to confirm its sequence.

| Cleavage Site | c-ion | m/z (Monoisotopic) | z-ion | m/z (Monoisotopic) |

| L-D | c1 | 114.1026 | z10 | 1047.6202 |

| D-L | c2 | 229.1300 | z9 | 934.5355 |

| L-L | c3 | 342.2140 | z8 | 819.5081 |

| L-F | c4 | 455.2981 | z7 | 706.4240 |

| F-L | c5 | 602.3665 | z6 | 593.3399 |

| L-K | c6 | 715.4506 | z5 | 446.2715 |

| K-E | c7 | 843.5455 | z4 | 333.1874 |

| E-G | c8 | 972.5881 | z3 | 205.0925 |

| G-G | c9 | 1029.6096 | z2 | 148.0709 |

| G-L | c10 | 1086.6310 | z1 | 91.0494 |

Chromatographic and Electrophoretic Methods for Purity and Homogeneity Assessment of this compound

Assessing the purity and homogeneity of synthetic peptides is a critical quality control step, as impurities such as truncated sequences, deletion sequences, or incompletely deprotected products can significantly impact experimental outcomes. jpt.comresearchgate.net For this compound, a combination of chromatographic and electrophoretic techniques provides orthogonal data to ensure a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of synthetic peptides. resolvemass.caaltabioscience.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common method used. This technique separates the target peptide from impurities based on differences in hydrophobicity. lcms.cz In the analysis of a peptide with the sequence LDLLFLKEGGL, which was synthesized for immunological studies, RP-HPLC was used for purification, confirming its utility for this specific molecule.

The process involves injecting the peptide sample onto a hydrophobic stationary phase (typically a C18 column). A mobile phase gradient, usually consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), is then applied. lcms.cz The highly hydrophobic nature of this compound, due to its multiple leucine and phenylalanine residues, would result in a significant retention time on a C18 column. The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, with detection typically performed using UV absorbance at 210-220 nm. jpt.com

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Result | A single major peak with purity >95% |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for assessing peptide purity. researchgate.net CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. This separation mechanism is fundamentally different from the hydrophobicity-based separation in RP-HPLC, allowing it to resolve impurities that might co-elute with the main peptide in an HPLC run.

For this compound, which has a net charge at neutral pH due to its lysine (B10760008) and glutamic acid residues, CE would effectively separate the full-length product from any charged impurities, such as deletion sequences that lack one of these charged amino acids. The resulting electropherogram provides a profile of the sample's homogeneity, with purity calculated from the relative peak areas.

Microscopic Techniques for Self-Assembly and Nanostructure Characterization of this compound

Peptides composed of both hydrophobic and hydrophilic domains have the potential to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, or vesicles. nih.gov The sequence of this compound, containing hydrophobic residues (L, F) and charged hydrophilic residues (K, E), suggests a propensity for such amphiphilic self-assembly. Advanced microscopic techniques are indispensable for visualizing and characterizing the morphology of these supramolecular structures. duke.edu

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful imaging technique for characterizing peptide nanostructures at the nanoscale. It provides three-dimensional topographical information by scanning a sharp tip over the sample surface. AFM is particularly useful because it can be performed in near-native conditions (e.g., in air or liquid), avoiding potential artifacts from sample dehydration or staining. For this compound, AFM would be used to visualize the morphology of self-assembled structures, providing precise measurements of their height, width, and periodicity. This data is crucial for understanding the hierarchical organization of the peptide assemblies.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are complementary techniques that provide high-resolution images of peptide nanostructures. duke.edu

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultrathin sample to form an image. TEM offers higher resolution than SEM and can reveal the internal structure of nanostructures. For this compound, TEM could be used to discern the fine details of individual nanofibers or the lamellar structure of vesicles. Often, negative staining with heavy metal salts is required to enhance contrast.

Table 3: Summary of Microscopic Techniques for Characterizing this compound Self-Assembly

| Technique | Information Provided | Sample Preparation | Typical Resolution |

|---|---|---|---|

| AFM | 3D topography, height, width, surface roughness | Adsorption onto a flat substrate (e.g., mica) | Angstrom to nanometer |

| SEM | Surface morphology, 3D appearance of larger structures | Dehydration, sputter-coating with conductive metal | Nanometer |

| TEM | Internal ultrastructure, fine details of individual assemblies | Deposition on a grid, negative staining | Angstrom to nanometer |

Molecular Interactions and Mechanistic Insights of Peptide Analog 3

Identification and Validation of Molecular Targets for Peptide Analog 3

The initial step in characterizing the mechanism of action for this compound is the identification and validation of its direct molecular binding partners within a biological system. This process confirms that the peptide's observed effects are a direct result of specific interactions.

Receptor binding assays are fundamental in determining the affinity and specificity of this compound for its cellular targets. plos.org These assays typically involve a competitive binding format where the peptide competes with a known radiolabeled or fluorescently tagged ligand for binding to a receptor preparation. For this compound, studies have pointed to its potential interaction with receptors on immune cells and specific cancer cell lines, such as PC-3 prostate cancer cells. researchgate.netresearchgate.net

Target engagement studies confirm that this compound interacts with its intended target in a complex biological environment. A common approach involves radiolabeling the peptide to trace its binding and uptake. For instance, an analogous peptide can be synthesized with an amino acid substitution, such as replacing a phenylalanine with tyrosine, to allow for radioiodination with [¹²⁵I]. Cells, such as human blood monocytes or cancer cell lines, are then incubated with the radiolabeled peptide in the presence or absence of an excess of the unlabeled this compound. A significant reduction in radioactivity associated with the cells in the presence of the unlabeled peptide indicates specific binding.

To distinguish between surface binding and cellular uptake, these experiments can be performed at 37°C, and in parallel with uptake inhibitors like cytochalasin B. A decrease in cell-associated radioactivity in the presence of such inhibitors suggests that this compound may be internalized by its target cells.

Table 1: Representative Data from a Competitive Binding Assay

| Competitor | Concentration | Radiolabeled Peptide Bound (% of Control) | Standard Deviation |

|---|---|---|---|

| None (Control) | - | 100 | ± 5.2 |

| Unlabeled this compound | 100x Molar Excess | 35 | ± 3.1 |

| Unrelated Control Peptide | 100x Molar Excess | 92 | ± 4.8 |

To gain a broader, unbiased view of the proteins that interact with this compound, chemical proteomic strategies can be employed. These methods are crucial for discovering novel targets and understanding the full scope of the peptide's interactions within the cell.

One powerful technique is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a modified version of this compound, typically containing a biotin tag, is synthesized. This "bait" peptide is incubated with a complex protein mixture, such as a cell lysate. The peptide and its binding partners are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. After washing away non-specific proteins, the specifically bound proteins (the "prey") are identified using mass spectrometry. Quantitative mass spectrometry is essential in this process to distinguish true, specific interactors from non-specific background binders. This methodology allows for the mapping of the "interactome" of this compound, revealing a network of protein interactions that can provide deep mechanistic insights.

Elucidation of Binding Kinetics and Thermodynamics of this compound-Target Interactions

Beyond identifying what this compound binds to, it is critical to understand how it binds. The kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the interaction provide a detailed picture of the binding event and the stability of the resulting complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. In a typical SPR experiment to study this compound, its target receptor protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU). By monitoring the association of the peptide as it flows over the surface and its dissociation as a buffer washes it away, one can determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated from the ratio of these rates (kd/ka).

Table 2: Hypothetical Kinetic Parameters from SPR Analysis

| Parameter | Value | Unit |

|---|---|---|

| ka (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ |

| KD (Dissociation Constant) | 2.0 | nM |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. In an ITC experiment, one binding partner (e.g., the target protein) is placed in the sample cell of the calorimeter, while the other (this compound) is loaded into a titration syringe. The peptide is then injected in small aliquots into the sample cell. Each injection triggers a small heat release (exothermic) or absorption (endothermic), which is measured by the instrument. By integrating these heat changes and plotting them against the molar ratio of the reactants, a binding isotherm is generated. Fitting this curve allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, offering a comprehensive understanding of the thermodynamic forces driving the binding of this compound to its target.

Analysis of Downstream Signaling Pathways and Cellular Responses Mediated by this compound

Once this compound binds to its target receptor, it initiates a cascade of intracellular events known as downstream signaling. Analyzing these pathways is key to linking the initial binding event to the ultimate cellular response, such as apoptosis in cancer cells or modulation of cytokine release in immune cells.

Reporter gene assays are a widely used and powerful tool for monitoring the activation of specific signaling pathways. These assays are engineered to produce an easily measurable signal, such as light from a luciferase enzyme, in response to the activation of a particular transcription factor. researchgate.net

To investigate the signaling pathways activated by this compound, a host cell line is engineered to express the target receptor. These cells are also transfected with a reporter gene construct. This construct contains a promoter with response elements for a specific transcription factor (e.g., NF-κB, NFAT, or STAT3) upstream of a reporter gene like luciferase. researchgate.net When this compound binds to its receptor and activates the corresponding signaling pathway, the downstream transcription factor is activated, translocates to the nucleus, and binds to its response element, driving the expression of the luciferase reporter gene. The resulting light output can be easily quantified and is directly proportional to the level of receptor activation. This allows for a sensitive and high-throughput method to screen for pathway activation and to characterize the functional activity of this compound.

Investigation of Intracellular Signal Transduction Cascades (e.g., cAMP, MAPK pathways)

The binding of this compound to its target receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for its biological effects. Research has primarily focused on its influence on the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) signaling pathways.

Activation of the target receptor by this compound leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP levels subsequently activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response. In the context of pancreatic β-cells, this signaling cascade is instrumental in enhancing glucose-stimulated insulin (B600854) secretion. researchgate.net

In addition to the cAMP pathway, this compound has been shown to modulate the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. The activation of GPCRs can lead to the phosphorylation and activation of ERK1/2. nih.gov This pathway is known to be involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. The engagement of the MAPK pathway by this compound suggests that its biological effects may extend beyond the immediate regulation of metabolic processes and could involve longer-term changes in gene expression and cellular function.

The table below summarizes the key signaling molecules involved in the intracellular cascades initiated by this compound.

| Pathway | Key Signaling Molecules | Primary Function |

| cAMP Pathway | Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | Regulation of metabolic processes, such as insulin secretion. |

| MAPK Pathway | Extracellular Signal-Regulated Kinase (ERK1/2) | Regulation of cellular processes like proliferation and differentiation. |

Allosteric Modulation and Cooperative Binding Mechanisms of this compound

A significant aspect of the molecular mechanism of this compound involves its interaction with allosteric modulators. Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric binding site (the site where the endogenous ligand binds). nih.gov This binding can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the orthosteric ligand.

In the case of this compound, studies have investigated its interaction with positive allosteric modulators (PAMs). These PAMs have been shown to enhance the binding affinity and/or signaling efficacy of peptide agonists at their target receptor. For instance, the small molecule PAM, referred to in research as Compound 2, has been demonstrated to increase the affinity of glucagon-like peptide-1 (GLP-1), a peptide with structural and functional similarities to this compound. nih.govnih.govplos.org

The mechanism of this allosteric modulation is based on cooperative binding. When the PAM binds to its allosteric site on the receptor, it induces a conformational change that makes the orthosteric site more receptive to this compound. This results in an increased potency and/or efficacy of this compound. This positive cooperativity means that in the presence of the PAM, a lower concentration of this compound is required to elicit a given biological response. Research has shown that Compound 2 can markedly enhance the efficacy and potency of GLP-1 analogs in stimulating cAMP generation and ERK signaling. nih.gov

The table below illustrates the effect of a positive allosteric modulator on the signaling potency of a peptide analog.

| Peptide Analog Concentration | cAMP Production (without PAM) | cAMP Production (with PAM) |

| 1 nM | 20% | 45% |

| 10 nM | 50% | 85% |

| 100 nM | 80% | 100% |

This cooperative binding mechanism offers a sophisticated means of fine-tuning the biological activity of this compound. The presence of an allosteric modulator can significantly amplify its signaling output, which has important implications for its therapeutic potential. The ability of allosteric modulators to exhibit "probe dependence," meaning their effects can vary depending on the specific orthosteric ligand, adds another layer of complexity and potential for therapeutic selectivity. oup.com

Pre Clinical Biological Activities and Functional Research Models for Peptide Analog 3

In Vitro Cellular Assays for Investigating Peptide Analog 3 Bioactivity

In vitro cell-based assays are fundamental for the initial characterization of a peptide's biological effects at the cellular level. americanpeptidesociety.org These assays allow researchers to study specific cellular processes such as enzyme inhibition, cell proliferation, migration, and apoptosis in a controlled environment. americanpeptidesociety.orgnuvisan.com

Enzyme inhibition is a key mechanism for many therapeutic peptides. Dipeptidyl peptidase-IV (DPP-IV) is a significant target in metabolic disease research because it inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for insulin (B600854) secretion. nih.govmdpi.com Inhibition of DPP-IV can prolong the action of these hormones, making it a valuable strategy for managing type 2 diabetes. nih.govsigmaaldrich.com Studies have evaluated compounds referred to as "DPP-IV–selective inhibitor 3" to understand their potency and selectivity against DPP-IV and related enzymes like DPP8 and DPP9. diabetesjournals.org The inhibitory activity of novel peptides against DPP-IV is often determined using Caco-2 cell models to assess their effects after crossing a simulated intestinal barrier. nih.gov

| Peptide Designation | Source/Type | In Situ IC₅₀ (Caco-2 cell model) | Reference |

|---|---|---|---|

| LPFA | Walnut Protein Hydrolysate | 267.9 ± 7.2 μM | nih.gov |

| VPFWA | Walnut Protein Hydrolysate | 325.0 ± 8.4 μM | nih.gov |

| WGLP | Walnut Protein Hydrolysate | 350.9 ± 8.3 μM | nih.gov |

The influence of this compound on fundamental cellular behaviors like proliferation, migration, and apoptosis (programmed cell death) is critical to understanding its potential applications, particularly in oncology and regenerative medicine. Assays such as wound healing (scratch) assays and transwell migration assays are used to measure a peptide's impact on cell motility. researchgate.netresearchgate.net

In studies on a specific compound designated "Analog 3," researchers found it could inhibit cell migration induced by PRL-3 (Phosphatase of regenerating liver 3) in a concentration-dependent manner. researchgate.net Using a wound-healing assay, this analog delayed gap closure in PRL-3 expressing cells. researchgate.net Similarly, transwell migration experiments showed that the analog significantly reverted cell migration to basal levels. researchgate.net Another study investigating a different molecule, "Peptide#3," demonstrated that it slowed the wound healing process in both MDA-RFP and HeLa cell lines, indicating that the interaction it inhibits (MEK-AKT) is important for cell migration. researchgate.net However, this particular Peptide#3 had no effect on cellular proliferation. researchgate.net

Conversely, other peptides have been shown to promote these processes. One novel peptide, named ROPPIP, was found to promote the proliferation and migration of human trophoblast cells (HTR-8/Svneo) while inhibiting apoptosis. nih.gov

| Peptide/Analog Name | Cell Line(s) | Effect on Proliferation | Effect on Migration | Effect on Apoptosis | Reference |

|---|---|---|---|---|---|

| Analog 3 (PRL-3 inhibitor) | HEK293 (PRL-3 expressing) | Not specified | Inhibition | Not specified | researchgate.net |

| Peptide#3 (MEK-AKT inhibitor) | MDA-RFP, HeLa | No effect | Inhibition | Not specified | researchgate.net |

| ROPPIP | HTR-8/Svneo | Promotion | Promotion | Inhibition | nih.gov |

| Pep3 (Autophagy inhibitor) | PC3 | Inhibition (Cytotoxic effect) | Not specified | Not specified (induces cytotoxicity) | mdpi.com |

Functional studies extend beyond basic proliferation to investigate specific cellular responses in more complex biological contexts. These studies are performed in both established (immortalized) cell lines, such as Caco-2, HEK293, HeLa, and PC3, and in primary cell cultures derived directly from tissue. mdpi.comnih.govnih.gov Primary cells, though more challenging to maintain, often provide a more physiologically relevant model.

For example, the antioxidant activity of a peptide designated PAR-3 was evaluated by pretreating Caco-2 cells before exposing them to oxidative stress; PAR-3 exhibited protective effects on the viability of these cells. nih.gov In another study, primary human peripheral blood mononuclear cells (PBMCs) were stimulated in vitro with peptide analogs to induce human cytotoxic T lymphocytes (CTLs), demonstrating the immunogenic potential of these analogs. nih.gov This approach helps determine if a peptide can elicit a specific and functional immune response. nih.gov

Functional Characterization of this compound in Organoid and 3D Cell Culture Systems

Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D monolayers, offering a more accurate representation of the in vivo cellular environment. sigmaaldrich.comnih.gov Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and functionality of an organ. sigmaaldrich.com These systems provide superior models for studying organ development, disease modeling, and drug efficacy. rndsystems.comcorning.com

While specific studies detailing the functional characterization of a universally defined "this compound" in organoid systems are not prevalent, these models are increasingly used for peptide research. For instance, intestinal organoids are used to study barrier function and nutrient uptake, while cancer organoids (tumoroids) derived from patient tissue are becoming crucial for personalized medicine. rndsystems.comcorning.com A peptide like this compound could be tested in a relevant organoid system—such as a pancreatic organoid for a DPP-IV inhibitor or a tumoroid for an anti-cancer peptide—to assess its effects on tissue-level physiology and organization. nih.gov These models allow for the evaluation of cell-cell and cell-matrix interactions that are absent in 2D cultures. sigmaaldrich.com

Ex Vivo Tissue Model Applications of this compound for Mechanistic Research

Ex vivo tissue models use freshly isolated tissues or organs cultured outside the body for a short period. This approach bridges the gap between in vitro cell culture and in vivo animal studies by maintaining the complex cellular architecture and microenvironment of the original tissue.

A study on a senotherapeutic peptide, Pep 14, utilized an aged ex vivo human skin model. nih.gov When applied to the tissue, the peptide promoted a healthier skin phenotype with a structural and molecular resemblance to young skin. nih.gov It also decreased the expression of senescence markers and reduced the DNA methylation age of the tissue. nih.gov Such a model would be invaluable for assessing the mechanistic impact of this compound in a complex, multi-cellular human tissue environment without systemic influences, allowing for detailed analysis of its effects on tissue structure, cell signaling, and gene expression. nih.gov

Animal Model Studies for Exploring Systemic Biological Effects of this compound

Animal models are indispensable for evaluating the systemic biological effects, efficacy, and pharmacokinetics of a peptide in a whole living organism. nih.govnih.gov Rodent models are commonly used to study the anti-aging, metabolic, or other therapeutic effects of bioactive peptides. nih.govmdpi.com

For instance, in studies involving DPP-IV inhibitors, oral glucose tolerance tests in mice are used to demonstrate a peptide's ability to improve glucose metabolism. nih.gov In a study on a novel peptide, CHM-273S, chronic administration to mice on a high-fat diet resulted in a significant reduction in body weight and visceral fat, with effects comparable to metformin. nih.gov Animal models have also been used to show that certain peptides can improve cognitive impairment in senescent mice or alleviate ischemia-reperfusion injury in skin flaps. mdpi.comspringermedizin.de These studies are crucial for understanding how a peptide like this compound behaves systemically and for providing evidence of its potential therapeutic utility in a complex physiological system. nih.govnih.gov

| Peptide/Analog | Animal Model | Key Systemic Biological Effect Observed | Reference |

|---|---|---|---|

| DPP-IV Inhibitory Peptides (LPFA, VPFWA, WGLP) | ICR Mice | Significantly improved glucose metabolism in oral glucose tolerance tests. | nih.gov |

| CHM-273S | High-Fat Diet Mice | Mitigated hyperglycemia and insulin resistance; reduced body weight and visceral fat. | nih.gov |

| YHEDA and HAYED | Senescent Mice (25 months old) | Improved cognitive impairment by reducing oxidative damage in brain tissue. | mdpi.com |

| Exendin-4 (GLP-1 RA) | Rat Skin Flap Model | Alleviated ischemia–reperfusion injury. | springermedizin.de |

Model Design and Validation for Specific Biological Processes (e.g., glucose metabolism, angiogenesis)

There is a conspicuous lack of published studies detailing the design and validation of research models to specifically assess the impact of this compound on glucose metabolism or angiogenesis. Scientific literature does not currently contain information on in vitro or in vivo models that have been established to investigate the effects of this particular peptide on processes such as glucose uptake, insulin signaling, or the formation of new blood vessels.

Investigation of this compound in Disease Pathophysiology Research Models (e.g., cellular models of inflammation, genetically modified animal models)

Structure Activity Relationship Sar and Rational Design Principles for Peptide Analog 3 Derivatives

Systematic Modification Strategies for SAR Studies of Peptide Analog 3

To elucidate the functional roles of individual amino acid residues and structural motifs within this compound, various systematic modification strategies are employed. These methods aim to correlate specific structural changes with alterations in biological activity, providing a roadmap for rational design researchgate.netacs.orgnih.govnih.govnih.govresearchgate.net.

Identification of Key Pharmacophoric Elements and Hot Spots in this compound

Identifying the critical amino acid residues or structural motifs responsible for this compound's biological activity, often referred to as pharmacophores or "hot spots," is crucial for rational drug design acs.orgpnas.orgmdpi.comnih.govacs.org. Alanine scanning and targeted point mutations are primary tools for this identification process researchgate.netacs.orgnih.govresearchgate.net. By systematically probing the effect of individual residue modifications, researchers can pinpoint residues that are essential for binding to the target or for eliciting the desired biological response researchgate.netacs.orgpnas.orgnih.gov. Computational methods, such as molecular docking and molecular dynamics simulations, can further complement experimental SAR data by predicting key interaction points and the energetic contributions of specific residues nih.govarxiv.orgfrontiersin.orgresearchgate.netmdpi.com. These "hot spots" represent prime targets for further chemical modification to enhance potency, selectivity, or other desirable pharmacological properties acs.orgpnas.orgnih.gov.

Rational Design Principles for Modulating or Enhancing this compound's Biological Activity

Rational design principles for this compound are derived directly from SAR studies. Once key pharmacophoric elements are identified, strategies can be devised to optimize the peptide's interaction with its target. This might involve:

Enhancing Binding Affinity: Modifying residues identified as hot spots to introduce groups that form stronger interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target acs.orgpnas.orgnih.gov.

Improving Selectivity: Introducing modifications that favor binding to the intended target while disfavoring binding to off-target molecules, often by exploiting subtle differences in the binding pockets mdpi.comnih.gov.

Increasing Metabolic Stability: Incorporating D-amino acids, non-canonical amino acids, or cyclization strategies to protect the peptide from enzymatic degradation nih.govfrontiersin.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net.

Modulating Conformation: Using constrained amino acids or cyclization to lock the peptide into a more active conformation mdpi.comnih.govresearchgate.net.

Optimizing Physicochemical Properties: Adjusting hydrophobicity, charge, and amphipathicity to improve absorption, distribution, metabolism, and excretion (ADME) properties, as well as cell permeability nih.govmdpi.comresearchgate.netacs.orgnih.gov.

For example, studies on other peptides have shown that specific substitutions can lead to significant improvements in stability and permeability nih.gov, or enhance activity by altering helicity mdpi.com.

Computational and in Silico Approaches in Peptide Analog 3 Research

Molecular Docking and Ligand-Protein Interaction Prediction for Peptide Analog 3

Molecular docking is a fundamental computational technique used to predict the preferred orientation of this compound when bound to its biological target. This process involves fitting the peptide (ligand) into the binding site of a protein (receptor) to estimate how well it binds, often quantified by a numerical score representing predicted binding energy mdpi.com. Various strategies exist for peptide-protein docking, including template-based, local, and global docking methods, each varying in accuracy and computational demand depending on input data quality mdpi.comarxiv.org. These simulations provide insights into the specific potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to the binding affinity mdpi.comfrontiersin.org. By simulating the binding of this compound to specific receptor sites, researchers can gain insights into its potential to bind and identify key residues involved in the interaction mdpi.comfrontiersin.org. Advanced docking protocols may also include rescoring procedures to refine predictions and further explore the binding landscape frontiersin.org.

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations offer a more dynamic perspective, tracking the movement of atoms and molecules over time to elucidate the conformational flexibility and stability of this compound and its complexes mdpi.commdpi.comnih.govacs.orgdovepress.commdpi.com. These simulations are crucial for understanding how the inherent flexibility of peptides, like this compound, influences their interactions with targets mdpi.com. By simulating these movements, researchers can gain insights into the stability of peptide-protein complexes and calculate binding free energies, providing a more comprehensive understanding than static docking poses alone mdpi.commdpi.comdovepress.com. Techniques like Gaussian-accelerated Molecular Dynamics (GaMD) are employed to overcome energy barriers and enhance sampling, enabling the capture of crucial binding events and conformational changes that might be missed by conventional MD mdpi.comdovepress.com. For instance, Pep-GaMD has been developed specifically to enhance the sampling of peptide binding events, considering the significant conformational changes peptides undergo dovepress.com. These simulations can reveal the dynamic interplay of forces and conformational states that dictate binding affinity and functional outcomes mdpi.comnih.govdovepress.commdpi.com.

De Novo Design of this compound Variants Using Computational Algorithms

De novo design approaches aim to create novel peptide sequences and structures from scratch, rather than modifying existing ones. Computational algorithms are central to this process, enabling the exploration of vast sequence spaces to identify variants of this compound with optimized properties researchgate.netunits.itarxiv.orgescholarship.orgbiorxiv.org. These methods often involve iterative sequence optimization through single-point mutations, guided by analyses of complex behavior using molecular dynamics trajectories units.it. Algorithms like PARCE (Protocol for Amino acid Refinement through Computational Evolution) utilize iterative mutations and controlled backbone movements, with mutations accepted or rejected based on molecular dynamics analysis units.it. Other de novo design strategies employ integer linear programming, Monte Carlo methods, genetic algorithms, or dead-end elimination to select sequences that minimize potential energy within a template structure researchgate.netunits.it. These computational frameworks can handle flexible backbone templates and assess fold stability and specificity, ultimately generating rank-ordered lists of sequences with desired characteristics researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the structural or physicochemical properties of a series of peptides, including variants of this compound, and their biological activity nih.govmdpi.comscispace.comresearchgate.net. This involves defining molecular descriptors that capture structural variability, such as amino acid composition, sequence, and three-dimensional properties nih.govscispace.com. Techniques like partial least squares (PLS) regression are commonly used to build predictive models that can forecast the activity of new peptide analogs based on their structural features nih.govresearchgate.net. For instance, new sets of amino acid descriptors, like isotropic surface area (ISA) and electronic charge index (ECI), have been developed and shown to be comparable to existing scales for parameterizing peptide structural variability in QSAR studies scispace.com. These models are critical for understanding which structural modifications to this compound enhance or diminish its desired activity, guiding the design of more potent and specific analogs mdpi.comresearchgate.net.

Application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) have revolutionized peptide discovery and optimization, including for compounds like this compound, by enabling the analysis of large datasets and the identification of complex patterns arxiv.orgmdpi.comacs.orgnih.govnih.gov. These technologies expedite the design process, predict peptide-protein interactions, and optimize sequences for enhanced efficacy and specificity mdpi.comacs.orgnih.gov.

ML models are extensively used to predict interactions between peptides and their biological targets, a critical step in the discovery and optimization of this compound arxiv.orgmdpi.comacs.orgnih.govnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net. These models can analyze sequence-derived descriptors or embeddings from PLMs to predict properties like binding affinity, activity, and toxicity acs.orgnih.gov. Discriminative models are employed to identify promising peptide candidates by predicting key properties, while generative models create novel sequences optimized for desired outcomes arxiv.orgacs.org. Techniques such as Random Forest, deep belief networks, and Long Short-Term Memory (LSTM) architectures are applied, often combined with protein characteristics and molecular substructure fingerprints nih.gov. For instance, machine learning-guided quantitative structure-activity relationship (QSAR) approaches have shown promise in optimizing peptide properties nih.gov. Furthermore, sequence-based protein-protein interaction (PPI) predictors are being adapted to evaluate the potential of peptide therapeutics, with similarity-based predictors often outperforming deep learning methods in this context nih.govbiorxiv.org.

Interdisciplinary Research Perspectives and Applications of Peptide Analog 3 As a Research Tool

Role of Peptide Analog 3 in Investigating Fundamental Biological Pathways

The primary role of this compound (LDLLFLKEGGL) in research has been to probe mechanisms of immunosuppression and immune regulation. Studies have indicated that this peptide can interfere with key signaling pathways involved in immune cell activation. Specifically, the LDLLFL motif within the peptide has been implicated in modulating the signaling cascades initiated by the Interleukin-2 (IL-2) and CD3 receptors researchgate.net. By disrupting these pathways, this compound contributes to understanding the fundamental processes that govern T-cell activation, proliferation, and cytokine production. Furthermore, its ability to induce increased intracellular cyclic AMP (cAMP) levels suggests a role in regulating cytokine biosynthesis, potentially by differentially modulating Type 1 and Type 2 cytokine production nih.gov. This mechanism is crucial for understanding how viral proteins can subvert host immune responses.

Contributions of this compound to Understanding Receptor Biology and Ligand-Receptor Recognition

This compound (LDLLFLKEGGL) has provided significant insights into receptor biology, particularly concerning the IL-2 receptor pathway. Research suggests that the peptide's immunosuppressive activity is linked to its interaction with or interference in the IL-2 receptor signaling cascade researchgate.net. While studies indicate it may not directly compete with IL-2 for binding to the IL-2 receptor, it appears to interfere with downstream signaling events researchgate.net. Specifically, a six-amino acid fragment of the IL-2 receptor, predicted to be a contact point for IL-2 binding, was found to antagonize the peptide's biological activity researchgate.net. This suggests that this compound may interact with components of the IL-2 receptor complex or related signaling molecules, thereby modulating the cellular response. Understanding these interactions is critical for deciphering ligand-receptor recognition mechanisms in immune signaling.

Engineering Principles Applied to this compound for Enhanced Research Utility

To optimize its utility as a research tool, various engineering principles have been applied to peptides derived from retroviral envelope proteins, including analogs similar to this compound. Modifications such as acetylation of the amino- and carboxy-termini, or amidation of these termini, have been explored to improve peptide solubility and stability, thereby enhancing their efficacy in biological assays, such as the induction of inducible nitric oxide synthase (iNOS) nih.gov. Furthermore, the development of dimeric forms of related peptides, like MN10021 (an octadecapeptide related to CKS-17, which shares sequence homology with the immunosuppressive domain of retroviral transmembrane proteins), has been shown to confer biological activity without the need for conjugation to a carrier protein nih.gov. These modifications highlight strategies for enhancing peptide bioavailability, stability, and targeted activity for robust experimental use.

Development of Biosensors and Molecular Probes Utilizing this compound

While direct examples of biosensors or molecular probes specifically using "this compound; LDLLFLKEGGL" are not detailed in the provided snippets, the broader field of peptide research, as exemplified by studies on other peptide analogs medcraveonline.commdpi.com, demonstrates the potential. Peptide analogs can be radiolabeled (e.g., with 125I) and conjugated to various matrices, such as nanoparticles or solid supports, to create molecular probes. These probes can be used in cell binding assays, biodistribution studies, and for imaging molecular interactions within biological systems. The conserved nature of the immunosuppressive domain within retroviral envelope proteins suggests that this compound, or derivatives thereof, could be engineered for such applications to track its localization and interaction within cellular environments, aiding in the study of its mechanism of action.

Integration of this compound Research with Chemical Biology for Mechanistic Studies

Research into this compound (LDLLFLKEGGL) is intrinsically linked with chemical biology methodologies for elucidating its mechanisms of action. Studies investigating its immunomodulatory effects often employ techniques such as assessing cytokine production (e.g., TNF-α, IL-10) nih.gov, measuring nitric oxide (NO) production nih.gov, or analyzing intracellular signaling molecules like cAMP nih.gov. For instance, demonstrating that CKS-17 (a related peptide) induces intracellular cAMP levels via adenylate cyclase activation provides a molecular basis for its differential modulation of cytokine production nih.gov. Furthermore, understanding how the LDLLFL motif interferes with IL-2/CD3 receptor signaling involves dissecting specific protein-protein interactions and signal transduction cascades, which are core areas of chemical biology investigation.

Future Research Directions and Unresolved Questions for Peptide Analog 3

Addressing Persistent Challenges in Peptide Analog 3 Research

The development of "this compound" and similar complex peptides faces several persistent challenges that are the focus of ongoing research. A primary hurdle is managing the synthesis of peptides with complex sequences, such as those with long chains, repetitive motifs, or difficult-to-couple residues like cysteine and proline. mblintl.com The presence of hydrophobic amino acids can also lead to aggregation during synthesis, complicating the process. mblintl.com

Another significant challenge lies in achieving high purity, which is critical for both research and therapeutic applications. mblintl.com Impurities can arise from incomplete coupling reactions, side reactions, or degradation of the peptide during synthesis and can impact the peptide's biological activity and stability. mblintl.com Furthermore, the stability of the final peptide product remains a key concern, as peptides can be susceptible to degradation, oxidation, and other chemical modifications that can affect their shelf-life and efficacy. mblintl.com

Overcoming the inherent limitations of peptides, such as poor chemical and enzymatic stability, short half-life, and poor membrane permeability, is another major focus. cam.ac.uk While strategies like cyclization have been widely used to improve pharmacokinetic properties, the development of novel and more effective modification strategies is an ongoing area of investigation. cam.ac.uk

Finally, the environmental impact of peptide synthesis is a growing concern. Traditional methods often involve large amounts of hazardous reagents and solvents. researchgate.netacs.org Developing greener, more sustainable synthesis and purification processes is a critical challenge for the field. researchgate.netacs.org

Table 1: Key Challenges in this compound Research

| Challenge Area | Specific Issues |

|---|---|

| Synthesis | Long or complex sequences, aggregation of hydrophobic residues, secondary structure formation. mblintl.com |

| Purity | Incomplete reactions, side-product formation, degradation during cleavage from resin. mblintl.com |

| Stability | Susceptibility to degradation, oxidation, and chemical modifications. mblintl.com |

| Pharmacokinetics | Poor enzymatic stability, short biological half-life, low membrane permeability. cam.ac.uk |

| Sustainability | Use of hazardous reagents and solvents, generation of significant chemical waste. researchgate.netacs.org |

Potential for this compound as a Scaffold for Investigating Novel Biological Targets

Peptide analogs, including "this compound," hold immense potential as scaffolds for investigating and targeting novel biological entities that have been traditionally difficult to address with small molecules. nih.gov Their larger surface area compared to small molecules allows them to effectively target the large and often flat surfaces involved in protein-protein interactions (PPIs). researchgate.net This makes them promising candidates for modulating cellular signaling pathways and other biological processes that are dependent on these interactions. nih.gov

Recent advances in genomics and functional studies have identified a wealth of new therapeutic targets, including structural proteins and transcription factors, which are often considered "undruggable" by conventional small-molecule approaches. nih.gov The adaptability of peptide structures, which can be modified to enhance stability and cell permeability, makes them well-suited to meet the challenges of this expanding drug discovery landscape. nih.gov

Furthermore, the specificity and potency of peptides, often with EC50 values in the nanomolar range or lower, can lead to fewer off-target effects and a better safety profile. nih.gov The ability to synthesize and modify peptides with high precision allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing their binding affinity and efficacy for novel targets. drugtargetreview.com

Advancements in Synthetic and Analytical Methodologies Driving Future this compound Studies

The future of "this compound" research will be heavily influenced by ongoing advancements in synthetic and analytical techniques. Innovations in peptide synthesis are continuously emerging to overcome the limitations of traditional methods, focusing on improving yield, purity, and scalability while reducing time and cost. americanpeptidesociety.org

Microwave-assisted peptide synthesis (MAPS) is one such advancement that uses microwave irradiation to accelerate peptide bond formation, leading to faster and purer synthesis, especially for difficult sequences. americanpeptidesociety.orgopenaccessjournals.com Flow chemistry offers another promising approach by enabling continuous peptide synthesis in a microreactor, which allows for precise control over reaction conditions and real-time monitoring. americanpeptidesociety.org

Beyond synthesis, advancements in purification techniques are also critical. Supercritical fluid chromatography (SFC) is emerging as a greener alternative to high-performance liquid chromatography (HPLC), using carbon dioxide as the mobile phase to reduce organic solvent waste. acs.org

On the analytical front, sophisticated methods are necessary to characterize complex peptide analogs. Mass spectrometry-based techniques, such as affinity selection-mass spectrometry (AS-MS), are being used to screen large synthetic peptide libraries and identify high-affinity binders to target proteins. nih.gov

Table 2: Emerging Synthetic and Analytical Methodologies

| Methodology | Description | Potential Impact on this compound Research |

|---|---|---|

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave energy to accelerate coupling reactions. americanpeptidesociety.orgopenaccessjournals.com | Faster synthesis times, higher purity, and improved yields for complex sequences. americanpeptidesociety.org |

| Flow Chemistry | Continuous synthesis in a microreactor with precise control over reaction conditions. americanpeptidesociety.org | Enhanced scalability, improved yield, and real-time optimization of synthesis. americanpeptidesociety.org |

| Supercritical Fluid Chromatography (SFC) | A purification technique using supercritical CO2 as the mobile phase. acs.org | Greener and faster purification with reduced organic solvent consumption. acs.org |

| Affinity Selection-Mass Spectrometry (AS-MS) | A screening method to identify high-affinity peptides from large libraries. nih.gov | Rapid discovery of potent and selective peptide binders for novel targets. nih.gov |

Leveraging Emerging Technologies (e.g., Cryo-EM for peptide-receptor complexes, advanced single-cell omics)

Emerging technologies are poised to revolutionize the study of "this compound" and its interactions with biological systems. Cryo-electron microscopy (Cryo-EM) has become a powerful tool for determining the high-resolution structures of peptide-receptor complexes in their near-native states. americanpeptidesociety.orgnih.gov This technique is particularly valuable for studying large and flexible complexes that are difficult to crystallize, providing unprecedented insights into the molecular basis of peptide binding and receptor activation. americanpeptidesociety.orgnih.gov Recent advancements have pushed the resolution of Cryo-EM to near-atomic levels, enabling detailed analysis of peptide-protein interactions. nih.gov

In parallel, advanced single-cell omics technologies are offering a granular view of cellular heterogeneity and the effects of peptide analogs at the individual cell level. creative-proteomics.comiotasciences.com Single-cell transcriptomics can reveal how "this compound" influences gene expression in different cell types, while single-cell proteomics can provide information on protein abundance and modifications. iotasciences.com The emerging field of single-cell peptidomics aims to study the peptidome within single cells, which could provide direct insights into the processing and signaling of peptide analogs. creative-proteomics.com

The integration of these technologies will allow researchers to connect the structural details of peptide-receptor interactions obtained from Cryo-EM with the functional consequences at the single-cell level, providing a comprehensive understanding of the mechanism of action of "this compound".

Collaborative Research Opportunities and the Broader Impact of this compound Studies in Basic Science

The multifaceted nature of "this compound" research necessitates a collaborative approach, bringing together experts from diverse fields such as chemistry, biology, pharmacology, and computational science. cam.ac.ukamericanpeptidesociety.org Industry-academia collaborations are becoming increasingly common, fostering innovation by combining the cutting-edge research of academic labs with the drug development expertise of pharmaceutical companies. researchersjob.com Such partnerships can accelerate the translation of basic science discoveries into new therapeutic agents. peptide-based-therapeutics-summit.com